3-Ethyl-2,4-dimethylcyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,4-dimethylcyclobut-2-en-1-one is an organic compound with a unique structure characterized by a cyclobutene ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylcyclobut-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dimethylcyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutene derivatives.
Scientific Research Applications
3-Ethyl-2,4-dimethylcyclobut-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclobutene chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethylcyclobut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-butene: A similar compound with a different substitution pattern on the cyclobutene ring.
3-Ethyl-2-methylcyclobut-2-en-1-one: Another related compound with a different arrangement of ethyl and methyl groups.
Uniqueness
3-Ethyl-2,4-dimethylcyclobut-2-en-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and methyl groups on the cyclobutene ring provides distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
CAS No. |
57634-44-3 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-4-7-5(2)8(9)6(7)3/h5H,4H2,1-3H3 |
InChI Key |
XXFTUEXNBZQSAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.